Bicyclo[3.2.0]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.0]heptan-6-amine typically involves the reduction of bicyclo[3.2.0]heptan-6-one. One common method is the L-Selectride reduction of the ketone, followed by acetylation and enzymatic resolution using lipases . This process yields the desired amine with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymatic resolution to achieve high yields and enantiomeric excess, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as L-Selectride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]heptan-6-amine involves its interaction with various molecular targets. The compound can act as a ligand for enzymes and receptors, influencing their activity. The specific pathways involved depend on the functional groups present on the bicyclic framework and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptan-2-amine: Known for its use as an NMDA receptor antagonist.
Bicyclo[3.1.1]heptan-1-amine: Utilized in medicinal chemistry for its unique structural properties
Uniqueness: Bicyclo[3.2.0]heptan-6-amine stands out due to its distinct bicyclic structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various stereocontrolled reactions makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H13N |
---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
bicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-2-1-3-6(5)7/h5-7H,1-4,8H2 |
InChI-Schlüssel |
DFALMWNHZFXPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.